Home > Products > Screening Compounds P71028 > 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide - 923157-50-0

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

Catalog Number: EVT-3157772
CAS Number: 923157-50-0
Molecular Formula: C23H25FN2OS
Molecular Weight: 396.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • Compound Description: This compound serves as a synthetic precursor in the preparation of atorvastatin, a drug used to lower cholesterol levels in the blood [].
  • Compound Description: This compound results from a rhodium(II) acetate-catalyzed reaction of 4H-1,3-dioxins with iminoiodanes []. The reaction leads to the amination of the 4H-1,3-dioxin, introducing the sulfonamide moiety [].

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809)

  • Compound Description: VX-809 is a small-molecule corrector that aims to restore the function of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR) []. It works synergistically with other correctors to improve F508del-CFTR trafficking and chloride ion transport function [].

N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr4a)

  • Compound Description: Similar to VX-809, Corr4a is a small-molecule corrector designed to address the functional defects associated with the F508del-CFTR protein []. It participates in synergistic combinations with other correctors to enhance F508del-CFTR processing and function [].
  • Compound Description: Dabrafenib, a BRAF inhibitor primarily metabolized via oxidation and biliary excretion, undergoes a notable metabolic transformation [, ]. Its t-butyl group undergoes oxidation to form hydroxy-dabrafenib, further oxidized to carboxy-dabrafenib [, ]. Subsequently, carboxy-dabrafenib converts to desmethyl-dabrafenib through a pH-dependent decarboxylation involving the aryl nitrogen [, ].

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

  • Compound Description: CD-PPB is a positive allosteric modulator (potentiator) of metabotropic glutamate receptor (mGluR) subtype 5. It selectively enhances the activity of mGluR5 [].

4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

  • Compound Description: VU-71 functions as a positive allosteric modulator, specifically targeting mGluR1, unlike CD-PPB, which exhibits selectivity for mGluR5 [].

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

  • Compound Description: Ro 67-7476 is identified as a positive allosteric modulator of mGluR1 [].

Ethyl diphenylacetylcarbamate (Ro 01-6128)

  • Compound Description: Ro 01-6128 serves as another example of a positive allosteric modulator with activity at the mGluR1 receptor [].

Butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853)

  • Compound Description: Ro 67-4853 is recognized as a positive allosteric modulator of mGluR1 [].
  • Compound Description: These benzamide derivatives were synthesized and evaluated as potential nonsteroidal inhibitors of 5α‐reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone, which plays a role in benign prostatic hyperplasia (BPH) []. These compounds feature various alkyl spacers and incorporate a 1‐methyl‐2‐pyridone or a 1‐methyl‐2‐piperidone moiety intended to mimic the steroidal ring A [].

Ethyl benzoates (1c, 3c)

  • Compound Description: These compounds are structurally related to the benzamide derivatives discussed above, incorporating an ethyl benzoate moiety instead of a benzamide. These compounds were also explored for their potential to inhibit 5α‐reductase [].

N-(5-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)thiazol-2-yl)-4-[18F]fluoro-benzamide ([18F]2)

  • Compound Description: [18F]2 is a radiolabeled compound designed for positron emission tomography (PET) imaging of cyclin-dependent kinase-2 (CDK-2) expression in vivo []. It is synthesized through a multistep process involving the incorporation of a radioactive fluorine atom ([18F]) into a benzamide structure [].

A series of D2/D3 antagonists

  • Compound Description: These antagonists, including L-741,626, haloperidol, nafadotride, U99194, SB-277011A, and PG01037, were employed to investigate the role of dopamine D3 receptors in yawning behavior induced by dopamine agonists in rats []. These antagonists display varying selectivities for D3 over D2 receptors, aiding in dissecting the specific contributions of these receptor subtypes [].
Classification

This compound belongs to the class of benzamides and thiazoles, which are often explored for their pharmacological properties. Benzamides are characterized by the presence of a benzene ring attached to a carboxamide group, while thiazoles are five-membered heterocycles containing sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide can be approached through several methods, often involving multi-step reactions. A common synthetic route begins with the formation of the thiazole ring, which can be achieved via:

  1. Hantzsch Reaction: This method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides, typically in the presence of an oxidizing agent such as bromine or iodine .
  2. Condensation Reactions: The synthesis may also utilize condensation reactions between substituted phenyl compounds and thiazole derivatives, followed by acylation to form the benzamide structure.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular formula for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide is C20H24FN3SC_{20}H_{24}FN_3S. The compound's structure can be analyzed using techniques such as:

  • X-ray Crystallography: This method provides detailed information about the arrangement of atoms within the molecule, bond lengths, and angles.
  • Nuclear Magnetic Resonance Spectroscopy: This technique helps in identifying the hydrogen and carbon environments within the molecule.

Key structural features include:

  • A tert-butyl group, which enhances lipophilicity.
  • A 3-fluorophenyl group, contributing to potential interactions with biological targets.
  • A thiazole ring, which is crucial for biological activity.
Chemical Reactions Analysis

The compound may participate in various chemical reactions typical for benzamides and thiazoles, including:

  1. Nucleophilic Substitution: The nitrogen atom in the amide can undergo nucleophilic attack by various nucleophiles.
  2. Electrophilic Aromatic Substitution: The aromatic rings may react under electrophilic conditions to introduce additional substituents.
  3. Dehydrohalogenation: If halogens are present, they can be eliminated under basic conditions.

These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol

Properties

CAS Number

923157-50-0

Product Name

4-(tert-butyl)-N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide

IUPAC Name

4-tert-butyl-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

Molecular Formula

C23H25FN2OS

Molecular Weight

396.52

InChI

InChI=1S/C23H25FN2OS/c1-15-20(28-22(26-15)17-6-5-7-19(24)14-17)12-13-25-21(27)16-8-10-18(11-9-16)23(2,3)4/h5-11,14H,12-13H2,1-4H3,(H,25,27)

InChI Key

PPYPLYAKQBVUDZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.